molecular formula C12H16 B14349153 (Hex-3-en-2-yl)benzene CAS No. 91801-84-2

(Hex-3-en-2-yl)benzene

Katalognummer: B14349153
CAS-Nummer: 91801-84-2
Molekulargewicht: 160.25 g/mol
InChI-Schlüssel: FTTDVKCECDLAPA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Hex-3-en-2-yl)benzene is an organic compound that features a benzene ring substituted with a hex-3-en-2-yl group. This compound is part of the larger family of alkylbenzenes, which are characterized by the presence of an alkyl group attached to a benzene ring. The structure of this compound includes a six-carbon chain with a double bond at the third position and a benzene ring attached to the second carbon of the chain.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Hex-3-en-2-yl)benzene can be achieved through various methods, including:

    Friedel-Crafts Alkylation: This method involves the reaction of benzene with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

    Grignard Reaction: Another method involves the reaction of a Grignard reagent (e.g., hex-3-en-2-ylmagnesium bromide) with benzene.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale Friedel-Crafts alkylation due to its efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

(Hex-3-en-2-yl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized at the benzylic position to form benzoic acid derivatives.

    Reduction: Reduction reactions can convert the double bond in the hex-3-en-2-yl group to a single bond, forming hexylbenzene.

    Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can introduce various functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)

    Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, halogens (Cl₂, Br₂) with Lewis acid catalysts for halogenation

Major Products

    Oxidation: Benzoic acid derivatives

    Reduction: Hexylbenzene

    Substitution: Nitrobenzene, sulfonated benzene, halogenated benzene derivatives

Wirkmechanismus

The mechanism of action of (Hex-3-en-2-yl)benzene in chemical reactions typically involves the formation of intermediates such as carbocations or radicals. For example, in electrophilic aromatic substitution reactions, the benzene ring undergoes temporary disruption of its aromaticity to form a sigma complex, which then stabilizes to form the final product . The molecular targets and pathways involved depend on the specific reaction and conditions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Hexylbenzene: Similar structure but lacks the double bond in the alkyl chain.

    Phenylhexane: Another similar compound with a different position of the alkyl chain attachment.

    Styrene: Contains a vinyl group attached to the benzene ring, differing in the position and type of double bond.

Uniqueness

(Hex-3-en-2-yl)benzene is unique due to the presence of a double bond in the alkyl chain, which imparts different chemical reactivity and physical properties compared to its saturated counterparts. This structural feature allows for a wider range of chemical transformations and applications.

Eigenschaften

CAS-Nummer

91801-84-2

Molekularformel

C12H16

Molekulargewicht

160.25 g/mol

IUPAC-Name

hex-3-en-2-ylbenzene

InChI

InChI=1S/C12H16/c1-3-4-8-11(2)12-9-6-5-7-10-12/h4-11H,3H2,1-2H3

InChI-Schlüssel

FTTDVKCECDLAPA-UHFFFAOYSA-N

Kanonische SMILES

CCC=CC(C)C1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.